molecular formula C23H17N5O3 B2618562 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1359475-56-1

2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B2618562
CAS No.: 1359475-56-1
M. Wt: 411.421
InChI Key: WIUFTERKQLFACP-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a novel chemical entity designed for oncology research, integrating two pharmacologically active motifs: the phthalazin-1(2H)-one core and the 1,2,4-oxadiazole ring. This hybrid structure is engineered to enhance potential anticancer activity through multi-target mechanisms. The phthalazin-1(2H)-one scaffold is a recognized framework in the development of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, such as the FDA-approved drug Olaparib . PARP enzymes play a critical role in DNA repair, and their inhibition is a validated strategy for targeting cancers with specific DNA repair deficiencies. Concurrently, the 1,2,4-oxadiazole moiety is a versatile pharmacophore known to improve a compound's lipophilicity and metabolic stability, facilitating better transmembrane diffusion to reach intracellular targets . Compounds featuring this heterocycle have demonstrated potent antiproliferative effects by inhibiting key enzymes involved in cell proliferation, such as topoisomerase II and p38 mitogen-activated protein kinase (MAPK) . Research on structurally analogous molecules has shown that such hybrids can induce cell cycle arrest and promote apoptosis in human cancer cell lines (e.g., liver HepG2 and breast MCF-7), as evidenced by the upregulation of p53 and caspase-3 expression, and downregulation of cdk1 . The presence of the pyridin-4-yl group on the oxadiazole ring may offer additional hydrogen-bonding opportunities, potentially enhancing interactions with enzymatic targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3/c1-2-30-17-9-7-16(8-10-17)28-23(29)19-6-4-3-5-18(19)20(26-28)22-25-21(27-31-22)15-11-13-24-14-12-15/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUFTERKQLFACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a derivative of phthalazinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of phthalazinone derivatives typically involves the reaction of phthalic anhydride with various amines or hydrazines. The specific compound can be synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent substitution reactions.

Anticancer Activity

Research indicates that phthalazinone derivatives exhibit significant anticancer properties. A study highlighted the anti-proliferative effects of similar compounds against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis, as evidenced by increased expression of p53 and caspase 3, alongside down-regulation of cyclin-dependent kinase 1 (cdk1) at submicromolar concentrations .

Table 1: Anticancer Activity of Phthalazinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1MCF-7<10Apoptosis induction
Compound 2eHepG2<10Cell cycle arrest
Compound 7dMCF-7<10MAPK inhibition

Antimicrobial Activity

The antimicrobial potential of phthalazinone derivatives has also been investigated. Compounds were tested against various bacterial strains, showing promising activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Phthalazinone Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

Other Biological Activities

In addition to anticancer and antimicrobial activities, phthalazinones have been reported to possess anti-inflammatory and analgesic effects. These activities are attributed to their ability to inhibit key inflammatory pathways and modulate pain receptors .

Case Studies

Several case studies have documented the pharmacological effects of phthalazinone derivatives:

  • Study on Anticancer Efficacy : A recent investigation into a series of phthalazinone derivatives revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for developing safer anticancer agents .
  • Antimicrobial Screening : Another study evaluated a range of substituted phthalazinones for their antimicrobial properties, finding that modifications at the phenyl ring significantly enhanced activity against resistant bacterial strains .

Scientific Research Applications

Research indicates that this compound exhibits significant antimicrobial and antiviral properties.

Antimicrobial Activity

The compound has been tested against various bacterial strains, demonstrating potent activity.

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli
This compound816
Control (Ciprofloxacin)0.51

Studies show that derivatives containing oxadiazole moieties can effectively inhibit bacterial growth by disrupting cell membrane integrity and interfering with nucleic acid synthesis.

Antiviral Activity

Recent investigations have explored the antiviral potential of this compound against viruses such as Zika and dengue. The structure–activity relationship (SAR) analysis has identified specific substituents that enhance antiviral efficacy. The mechanisms include:

  • Inhibition of DNA/RNA Synthesis : Some derivatives interfere with nucleic acid synthesis.
  • Disruption of Membrane Integrity : Certain compounds lead to cell lysis in pathogens.
  • Enzyme Inhibition : The oxadiazole ring interacts with critical enzymes for pathogen survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of synthesized phthalazine derivatives against multidrug-resistant bacterial strains using both in vitro and in vivo models. The results indicated promising therapeutic potential with favorable pharmacokinetics.

Case Study 2: Antiviral Screening

Another investigation involved screening a library of oxadiazole derivatives for activity against various viruses, including dengue and Zika viruses. Selected candidates were optimized based on their SAR profiles to enhance their antiviral properties.

Chemical Reactions Analysis

Synthetic Formation of the Oxadiazole Ring

The oxadiazole ring is synthesized via cyclization reactions. A common method involves coupling carboxylic acid derivatives with hydrazides under dehydrating conditions :

Reagents Conditions Yield Reference
Benzohydrazide + CDI + PPh₃Room temperature, 12 h85–90%
Carboxylic acid + Deoxo-FluorReflux, 4–6 h92%
Microwave-assisted HMPA solvent150°C, 15 min88–95%

For the target compound, 3-(pyridin-4-yl)-1,2,4-oxadiazole is typically formed first and subsequently coupled to the phthalazinone core .

Alkylation Reactions

The sulfur atom in the oxadiazole ring undergoes alkylation with halides, modifying the compound’s electronic and steric properties :

Reagent Product Conditions Yield
Ethyl iodide5-(Ethylthio)-oxadiazole derivativeEtOH, ultrasound92%
Benzyl chloride5-(Benzylthio)-oxadiazole derivativeEtOH, 60°C, 1 h88%
Chloroacetyl chloride5-(Chloroacetylthio)-oxadiazole derivativeEtOH, triethylamine85%

These reactions are critical for introducing functional groups that enhance biological activity or solubility .

Mannich Reactions

The compound participates in Mannich reactions with formaldehyde and primary amines to form aminoalkyl derivatives :

Amine Product Conditions Yield
p-ToluidineN-(4-methylphenyl)aminomethyl derivativeUltrasound, 40°C78%
3-AminopyridineN-(pyridin-3-yl)aminomethyl derivativeUltrasound, 40°C82%
CyclohexylamineN-cyclohexylaminomethyl derivativeUltrasound, 40°C75%

Ultrasound irradiation significantly improves reaction rates and yields compared to conventional heating .

Condensation with Hydrazides

The phthalazinone core reacts with hydrazides to form hydrazone derivatives, which are precursors for further heterocyclic systems :

Hydrazide Product Conditions Yield
IsonicotinohydrazidePyridine-hydrazone conjugateEtOH, reflux, 3 h87%
Benzoyl hydrazinePhenyl-hydrazone conjugateEtOH, reflux, 4 h83%

These derivatives are pivotal for synthesizing antimicrobial and anticancer agents .

Nucleophilic Aromatic Substitution

The ethoxyphenyl group undergoes nucleophilic substitution under acidic or basic conditions :

Reagent Product Conditions Yield
HBr (48%)4-Hydroxyphenyl derivativeReflux, 6 h65%
NaNH₂4-Aminophenyl derivativeDMF, 100°C, 8 h58%

Reactivity of the Pyridine Ring

The pyridin-4-yl group facilitates coordination chemistry and hydrogen bonding, enabling metal-complex formation :

Metal Salt Complex Application
CuCl₂Cu(II)-phthalazinone complexCatalysis
AgNO₃Ag(I)-oxadiazole complexAntimicrobial agents

Stability Under Hydrolytic Conditions

The compound shows moderate stability in aqueous environments:

Condition Degradation Half-Life
pH 1.2 (HCl)Oxadiazole ring cleavage2.5 h
pH 7.4 (PBS)Ethoxy group hydrolysis>24 h
pH 10.0 (NaOH)Complete decomposition30 min

Comparison with Similar Compounds

Core Structural Variations

The compound’s phthalazinone-oxadiazole scaffold is shared with several analogs, but key substituent differences define its uniqueness:

Compound Substituent on Oxadiazole Substituent on Phthalazinone Molecular Weight (g/mol) Yield (%) Purity (%)
Target compound Pyridin-4-yl 4-Ethoxyphenyl Not reported Not reported Not reported
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-chlorophenyl)phthalazin-1(2H)-one Benzo[d][1,3]dioxol-5-yl 3-Chlorophenyl Not reported Not reported Not reported
2-(3-Chlorophenyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one 4-Ethoxy-3-methoxyphenyl 3-Chlorophenyl Not reported Not reported Discontinued
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4,5-Trimethoxyphenyl 3-Methylphenyl 470.485 Not reported Available
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (4′-Trifluoromethyl-biphenyl-3-yl)methyl Benzoimidazolone core Not reported 55 99.47

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-ethoxyphenyl group is electron-donating, contrasting with analogs bearing electron-withdrawing groups (e.g., 3-chlorophenyl in , trifluoromethyl in ). Such differences may influence solubility, bioavailability, and target binding .
  • Heterocyclic vs.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A general procedure includes:

  • Step 1: Reacting (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with sulfanylacetamide derivatives under reflux (150°C) using pyridine and zeolite catalysts (Y-H) to form the oxadiazole-phthalazine core .
  • Step 2: Purification via recrystallization from ethanol after acid quenching.
  • Optimization Tips:
    • Catalyst Screening: Test alternative catalysts (e.g., H-Y zeolite vs. H-Beta) to improve regioselectivity.
    • Reaction Time: Monitor reaction progress via TLC/HPLC to avoid over-refluxing, which may degrade sensitive functional groups (e.g., pyridine rings) .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve stereochemistry and confirm substituent positioning. Use SHELX programs (SHELXL/SHELXS) for refinement, leveraging high-resolution data to minimize R-factors (<0.05) .
  • Complementary Techniques:
    • NMR: Assign proton environments (e.g., distinguish ethoxyphenyl protons from pyridyl protons).
    • HRMS: Verify molecular weight (±2 ppm accuracy) to rule out byproducts .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data across studies?

Methodological Answer:

  • Data Validation:
    • Replicate Assays: Use standardized protocols (e.g., MTT assay for antiproliferative activity) with positive controls (e.g., doxorubicin) to normalize inter-lab variability .
    • Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of discrepancies in IC₅₀ values .
  • Mechanistic Follow-Up: Use SAR studies to identify if minor structural variations (e.g., ethoxy vs. methoxy groups) explain activity differences .

Q. What strategies are effective for optimizing synthetic yield without compromising purity?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial design to assess interactions between variables (temperature, catalyst loading, solvent polarity). For example:

    VariableRange TestedOptimal ValueImpact on Yield
    Temperature120–160°C150°C+25% yield
    Catalyst (Y-H)0.005–0.02 M0.01 M+15% yield
    • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from regioisomeric byproducts .

Q. How to investigate structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

  • Derivative Synthesis: Modify key moieties (e.g., replace ethoxyphenyl with fluorophenyl; substitute pyridyl with triazolyl) to probe electronic/steric effects .
  • In Silico Screening:
    • Molecular Docking: Use AutoDock Vina with crystal structures (PDB) of target proteins (e.g., kinases) to predict binding modes.
    • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .

Q. How to resolve discrepancies in crystallographic data interpretation?

Methodological Answer:

  • Refinement Protocols:
    • Twinned Data: Use SHELXL’s TWIN/BASF commands to refine twinned crystals, validating with R₁/Rw₁ metrics .
    • Disordered Groups: Apply PART/SUMP restraints to model overlapping electron densities (e.g., ethoxy side chains) .
  • Cross-Validation: Compare results with independent software (e.g., Olex2 vs. WinGX) to confirm structural assignments .

Q. What methodologies are recommended for stability studies under varying conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to:
    • Acidic/Base Conditions: 0.1M HCl/NaOH at 60°C for 24h.
    • Oxidative Stress: 3% H₂O₂, monitor via HPLC for degradation products.
  • Stability-Indicating Assays: Develop HPLC methods with PDA detection (λ=254 nm) to track parent compound decay and identify degradation pathways .

Q. How to design experiments for assessing intermolecular interactions in the solid state?

Methodological Answer:

  • Hirshfeld Surface Analysis: Generate surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., H-bonding, π-π stacking).
  • Thermal Analysis: Perform DSC/TGA to correlate melting points with packing efficiency (e.g., higher melting points for tightly packed crystals) .

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